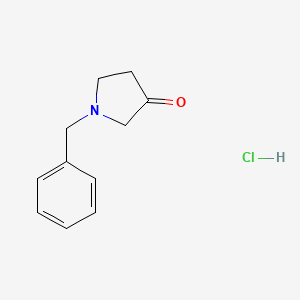

1-Benzylpyrrolidin-3-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzylpyrrolidin-3-one hydrochloride is a chemical compound with the formula C11H14ClNO . It is used in various applications, ranging from pharmaceutical synthesis to organic chemistry studies.

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The molecular weight is 211.69 .Aplicaciones Científicas De Investigación

Lithium Amide Protection

An investigation into the lithium amide of a 3-aminopyrrolidine, specifically lithium benzhydryl(1-benzylpyrrolidin-3-yl)amide (1-Li), revealed that it is protected against hydrolysis when aggregated with a strongly polar partner such as LiCl, LiBr, or MeLi. This protection is up to a certain limit, showcasing its potential in synthetic chemistry where hydrolysis sensitivity is a concern (Gimbert et al., 2017).

Hydroxylation with Biocatalysts

Hydroxylation of N-benzylpyrrolidine with resting cells of Sphingomonas sp. HXN-200 led to the formation of N-benzyl-3-hydroxypyrrolidine with significant enantioselectivity and activity. By altering the docking/protecting group in pyrrolidines, hydroxylation activity and enantioselectivity were further improved, demonstrating the compound's versatility in stereoselective synthesis (Li et al., 2001).

Microbial Decyanation

A study on microbial decyanation showed that 1-benzylpyrrolidine-2,5-dicarbonitrile could be transformed into valuable compounds through regioselective hydrolysis by Rhodococcus opacus sp-lma whole cells. This process highlights the compound's role in the efficient and green synthesis of pharmaceutical intermediates (Pinheiro et al., 2011).

Arylation in the Absence of a Directing Group

Research on the arylation of N-phenylpyrrolidine, which includes 1-Benzylpyrrolidin-3-one derivatives, demonstrated a novel transformation for the direct and selective arylation of sp3 C-H bonds without a directing group. This advancement provides a new pathway for functionalizing pyrrolidines in the synthesis of complex molecules (Sezen & Sames, 2005).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-Benzylpyrrolidin-3-one hydrochloride is a derivative of pyrrolones and pyrrolidinones, which are five-membered heterocycles . These compounds are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . .

Mode of Action

Pyrrolones and pyrrolidinones, the parent compounds, are known to exhibit diverse biological activities . They have been associated with antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . The specific interactions of this compound with its targets that result in these effects are yet to be elucidated.

Biochemical Pathways

Given the diverse biological activities of pyrrolones and pyrrolidinones, it can be inferred that multiple pathways might be affected .

Result of Action

Pyrrolones and pyrrolidinones are known to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

It is known that it can interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Given its biochemical properties, it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the effects of this compound vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with transporters or binding proteins and affects its localization or accumulation .

Subcellular Localization

It is likely that this compound is localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

1-benzylpyrrolidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDRSPCAFPXVGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662523 |

Source

|

| Record name | 1-Benzylpyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-01-7 |

Source

|

| Record name | 1-Benzylpyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)